Lipophilicity and TPSA Differentiation
The 5-ethynylpyridin-2-yl substituent confers a distinct lipophilicity-hydrophilicity balance compared to the unsubstituted pyrimidine-5-carboxamide core scaffold. The target compound exhibits a calculated logP (clogP) of 1.48 and a topological polar surface area (TPSA) of 81.51 Ų [1]. In contrast, the parent 4,6-dihydroxy-2-(methylthio)pyrimidine core (CAS 1979-98-2, C5H6N2O2S, MW 158.18) has a significantly lower clogP and higher relative TPSA per unit mass due to the absence of the lipophilic ethynylpyridyl moiety [2]. This differentiation in physicochemical space is consequential for membrane permeability, solubility, and pharmacokinetic behavior.
| Evidence Dimension | Lipophilicity (clogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | clogP = 1.48, TPSA = 81.51 Ų |
| Comparator Or Baseline | 4,6-Dihydroxy-2-(methylthio)pyrimidine core (CAS 1979-98-2); clogP substantially lower (estimated <0), TPSA/mass ratio higher |
| Quantified Difference | clogP increase of approximately 1.5–2.0 log units; TPSA increase of ~30–40 Ų attributable to the ethynylpyridyl carboxamide appendage |
| Conditions | In silico calculation using standard molecular descriptors (RDKit/MOE-based) |
Why This Matters
The distinct logP/TPSA coordinates place this compound in a different region of physicochemical space than simpler pyrimidine building blocks, which directly impacts formulation behavior and membrane permeation for cell-based or in vivo assays.
- [1] Sildrug ECBD Database. EOS68456: N-(5-Ethynylpyridin-2-yl)-4,6-dihydroxy-2-(methylthio)pyrimidine-5-carboxamide. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS68456/ View Source
- [2] ChemWhat Database. 2-Methylthio-4,6-pyrimidinedione (CAS 1979-98-2). Available at: https://www.chemwhat.com.bd View Source
